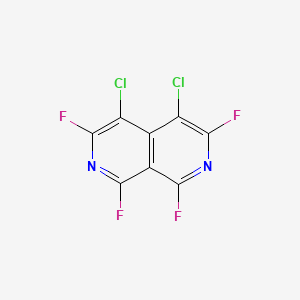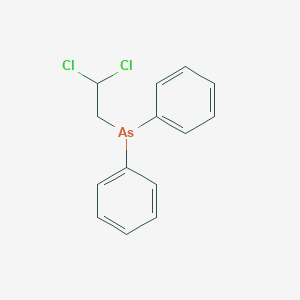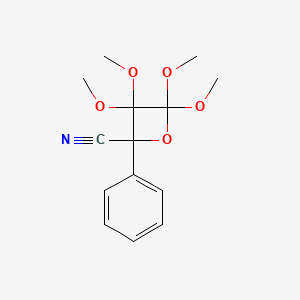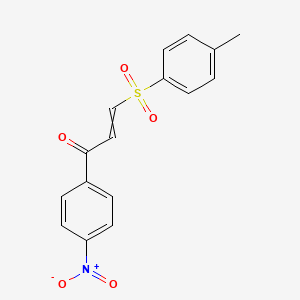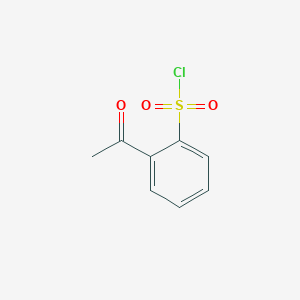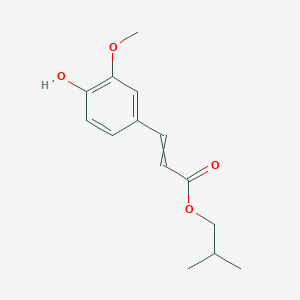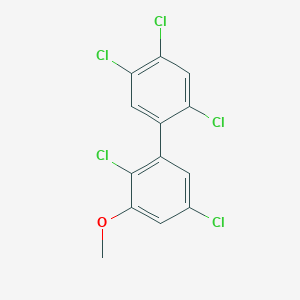
2,2',4',5,5'-Pentachloro-3-methoxy-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound. It is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields. The compound has a molecular formula of C12H5Cl5O and a molecular weight of 326.433 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process is carried out under controlled temperatures to ensure selective chlorination at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to control the extent of chlorination and to minimize the formation of unwanted by-products .
化学反应分析
Types of Reactions
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form less chlorinated biphenyls.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and substituted biphenyl derivatives .
科学研究应用
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: The compound is studied for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Research is conducted to understand its impact on human health, particularly its role as an endocrine disruptor.
作用机制
The mechanism by which 2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl exerts its effects involves its interaction with cellular components. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, leading to toxic effects such as oxidative stress and disruption of endocrine functions .
相似化合物的比较
Similar Compounds
2,2’,3,4,5’-Pentachlorobiphenyl: Similar in structure but differs in the position of chlorine atoms.
2,3’,4,4’,5-Pentachlorobiphenyl: Another PCB with a different chlorination pattern.
2,3’,4,4’,5’-Pentachlorobiphenyl: Similar but with variations in chlorine substitution.
Uniqueness
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl is unique due to its specific chlorination pattern and the presence of a methoxy group. This structural uniqueness contributes to its distinct chemical properties and biological activities .
属性
CAS 编号 |
60082-97-5 |
|---|---|
分子式 |
C13H7Cl5O |
分子量 |
356.5 g/mol |
IUPAC 名称 |
1,2,4-trichloro-5-(2,5-dichloro-3-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-12-3-6(14)2-8(13(12)18)7-4-10(16)11(17)5-9(7)15/h2-5H,1H3 |
InChI 键 |
YEVLZBGKWIOXOL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



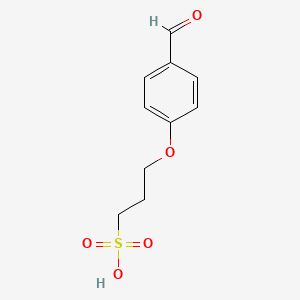
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
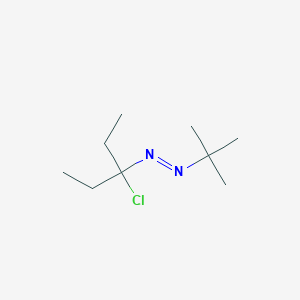

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
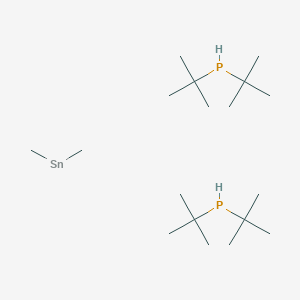
![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
